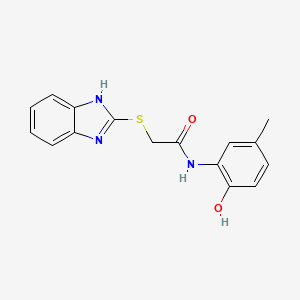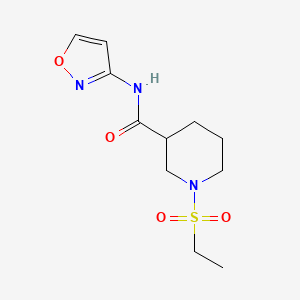
2-(1H-benzimidazol-2-ylthio)-N-(2-hydroxy-5-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-ylthio)-N-(2-hydroxy-5-methylphenyl)acetamide, also known as BTA-EG6, is a compound that has gained significant attention in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-(2-hydroxy-5-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have suggested that this compound may inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. This compound may also inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(1H-benzimidazol-2-ylthio)-N-(2-hydroxy-5-methylphenyl)acetamide is that it is relatively easy to synthesize, making it readily available for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments. Additionally, its effects may be dependent on the specific cell line or tissue type being studied.
Orientations Futures
There are several future directions for research on 2-(1H-benzimidazol-2-ylthio)-N-(2-hydroxy-5-methylphenyl)acetamide. One area of interest is the development of this compound derivatives with improved anticancer and anti-inflammatory properties. Another area of research is the investigation of this compound in combination with other drugs or therapies, to determine if it can enhance their effectiveness. Finally, further studies are needed to fully elucidate the mechanism of action of this compound, which could lead to the development of more targeted therapies for cancer and inflammation.
Méthodes De Synthèse
2-(1H-benzimidazol-2-ylthio)-N-(2-hydroxy-5-methylphenyl)acetamide can be synthesized through a multistep process starting with the reaction of 2-mercapto-benzimidazole with ethyl chloroacetate, followed by the reaction of the resulting product with 2-amino-5-methylphenol. The final product is obtained through the addition of ethylene glycol to the reaction mixture.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-ylthio)-N-(2-hydroxy-5-methylphenyl)acetamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have anticancer properties, and studies have demonstrated its ability to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-hydroxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-6-7-14(20)13(8-10)17-15(21)9-22-16-18-11-4-2-3-5-12(11)19-16/h2-8,20H,9H2,1H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLRDAZGZVKNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(dimethylamino)methyl]-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-3-piperidinol](/img/structure/B5406237.png)
![3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-1,3-oxazolidin-2-one](/img/structure/B5406238.png)
![3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]propanamide](/img/structure/B5406251.png)
![3-(butylthio)-6-(6-nitro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5406262.png)
![1-{[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5406282.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5406290.png)
![N-(3-fluoro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5406297.png)


![2-(3,4-dichlorophenyl)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine](/img/structure/B5406323.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2E)-3-phenyl-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5406331.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B5406340.png)
![1-[1-(2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl)-4-piperidinyl]-3-phenyl-1-propanol](/img/structure/B5406345.png)
